Cas no 262587-06-4 (3-(Difluoromethoxy)phenylacetic acid)
3-(Difluoromethoxy)phenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-(Difluoromethoxy)phenyl)acetic acid
- 2-[3-(difluoromethoxy)phenyl]acetic acid
- 3-(Difluoromethoxy)phenylacetic acid
- PC2432
- 3-(Difluoromethoxy)benzeneacetic acid
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- MDL: MFCD00236238
- Inchi: 1S/C9H8F2O3/c10-9(11)14-7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
- InChI Key: FCKUTXMFTNGMNV-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)CC(=O)O)F
Computed Properties
- Exact Mass: 202.04400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.328±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (2.4 g/l) (25 º C),
- PSA: 46.53000
- LogP: 1.91510
3-(Difluoromethoxy)phenylacetic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(Difluoromethoxy)phenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D857651-250mg |
3-(Difluoromethoxy)phenylacetic acid |
262587-06-4 | ≥97% | 250mg |
¥577.00 | 2022-01-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D93120-250mg |
2-(3-(Difluoromethoxy)phenyl)acetic acid |
262587-06-4 | 97% | 250mg |
¥642.0 | 2023-09-08 | |
| TRC | D447648-25mg |
3-(Difluoromethoxy)phenylacetic acid |
262587-06-4 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | D447648-50mg |
3-(Difluoromethoxy)phenylacetic acid |
262587-06-4 | 50mg |
$69.00 | 2023-05-18 | ||
| TRC | D447648-100mg |
3-(Difluoromethoxy)phenylacetic acid |
262587-06-4 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | D447648-250mg |
3-(Difluoromethoxy)phenylacetic acid |
262587-06-4 | 250mg |
$161.00 | 2023-05-18 | ||
| Chemenu | CM192395-5g |
3-(Difluoromethoxy)phenylacetic acid |
262587-06-4 | 95% | 5g |
$408 | 2024-07-28 | |
| eNovation Chemicals LLC | D237404-250mg |
2-(3-(Difluoromethoxy)phenyl)acetic acid |
262587-06-4 | 97% | 250mg |
$200 | 2023-09-03 | |
| Apollo Scientific | PC2432-1g |
3-(Difluoromethoxy)phenylacetic acid |
262587-06-4 | 98% | 1g |
£60.00 | 2025-02-21 | |
| Apollo Scientific | PC2432-5g |
3-(Difluoromethoxy)phenylacetic acid |
262587-06-4 | 98% | 5g |
£220.00 | 2025-02-21 |
3-(Difluoromethoxy)phenylacetic acid Suppliers
3-(Difluoromethoxy)phenylacetic acid Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 3-(Difluoromethoxy)phenylacetic acid
Introduction to 3-(Difluoromethoxy)phenylacetic Acid (CAS No: 262587-06-4)
3-(Difluoromethoxy)phenylacetic acid, identified by its Chemical Abstracts Service (CAS) number 262587-06-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of phenylacetic acids, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a difluoromethoxy substituent in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural motif of 3-(Difluoromethoxy)phenylacetic acid consists of a phenyl ring substituted with a difluoromethoxy group at the para position and a carboxylic acid moiety at the ortho position relative to the methoxy group. This arrangement contributes to its high lipophilicity and metabolic stability, which are critical factors in drug design. The compound’s ability to interact with biological targets such as enzymes and receptors has been extensively explored in recent years, leading to promising findings in preclinical studies.
Recent advancements in medicinal chemistry have highlighted the significance of difluoromethoxy-containing compounds due to their enhanced binding affinity and selectivity. Studies have demonstrated that the fluorine atoms in this group can modulate the electronic properties of the molecule, thereby influencing its interactions with biological targets. For instance, fluorinated arylacetic acids have been shown to exhibit potent inhibitory effects on various enzymes involved in inflammatory pathways, making them attractive candidates for anti-inflammatory drug development.
In the realm of oncology research, 3-(Difluoromethoxy)phenylacetic acid has been investigated for its potential role as an inhibitor of tyrosine kinases, which are key players in cancer cell proliferation and survival. Preclinical studies have revealed that derivatives of this compound can selectively target aberrant signaling pathways in tumor cells, leading to significant antitumor activity. The structural features of this molecule, particularly the difluoromethoxy group, have been identified as crucial for achieving high efficacy and minimal off-target effects.
The synthesis of 3-(Difluoromethoxy)phenylacetic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for structural modifications to tailor its biological properties for specific applications.
One of the most compelling aspects of 3-(Difluoromethoxy)phenylacetic acid is its versatility as a chemical probe in drug discovery. Researchers have leveraged this compound to develop libraries of derivatives with tailored pharmacological profiles. By systematically modifying substituents on the phenyl ring or introducing additional functional groups, scientists can fine-tune the activity and selectivity of these molecules. Such explorations have led to several novel compounds with promising preclinical data, underscoring the importance of 262587-06-4 as a building block in medicinal chemistry.
The pharmacokinetic profile of 3-(Difluoromethoxy)phenylacetic acid has also been thoroughly evaluated in animal models, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed that the compound exhibits favorable bioavailability and moderate metabolic stability, suggesting its potential for further development into a clinical candidate. Additionally, its low toxicity profile observed in preliminary safety assessments further supports its viability as a therapeutic agent.
In conclusion, 3-(Difluoromethoxy)phenylacetic acid (CAS No: 262587-06-4) represents a significant advancement in pharmaceutical research due to its unique structural features and diverse biological activities. The incorporation of a difluoromethoxy group into its framework has yielded a compound with enhanced potency and selectivity against various biological targets. Ongoing research continues to uncover new therapeutic applications for this molecule, positioning it as a cornerstone in the development of next-generation drugs. As scientific understanding evolves, it is anticipated that derivatives of 262587-06-4 will play an increasingly pivotal role in addressing unmet medical needs across multiple disease areas.
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